2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Organic Synthesis Process Chemistry Green Chemistry

This is 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5), a pyridine derivative with an ethanamine side chain. It is a critical building block in the synthesis of the commercial fungicide fluopyram, where its specific 3-chloro-5-trifluoromethyl substitution pattern is essential for biological activity. Its precise structure dictates reactivity, LogP (1.98), and downstream compatibility; substitution with other TFMP isomers will lead to altered yields or synthetic failure. Available in high purity (≥98%), this versatile intermediate is ideal for process optimization, novel agrochemical & pharmaceutical candidate synthesis, analytical method validation, and structure-activity relationship (SAR) studies. Ensure reliable results—source the exact intermediate required for your research.

Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
CAS No. 658066-44-5
Cat. No. B1631263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
CAS658066-44-5
Molecular FormulaC8H8ClF3N2
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CCN)C(F)(F)F
InChIInChI=1S/C8H8ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2
InChIKeyBEESBQNARXNIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5) Procurement Guide: Verified Supplier Specifications & Primary Research Applications


2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5) is a pyridine derivative featuring a 3-chloro-5-trifluoromethyl substitution pattern with an ethanamine side chain. It is a specialized organic intermediate widely referenced in both pharmaceutical and agrochemical patent literature [1]. Key physicochemical properties include a predicted density of 1.4±0.1 g/cm³, a boiling point of 230.5±35.0 °C, and a LogP of 1.98 (ACD/Labs) . This compound is not a finished active ingredient but a critical building block for synthesizing more complex, biologically active molecules.

Why 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Cannot Be Simply Substituted with Other Trifluoromethylpyridine Derivatives


Substituting this specific intermediate with other trifluoromethylpyridine (TFMP) derivatives or even positional isomers is not a viable strategy in a research or industrial setting. The precise substitution pattern (3-chloro, 5-trifluoromethyl, and 2-ethanamine) dictates the molecule's reactivity, its resulting physicochemical properties (LogP, boiling point), and its synthetic compatibility with downstream reactions [1]. A different isomer, such as a 4-substituted analog or a compound with a methylamine instead of an ethanamine chain, will exhibit different nucleophilicity and steric hindrance, leading to altered reaction yields or complete failure in the intended synthetic sequence. Furthermore, the documented application of this exact compound as a key intermediate in the synthesis of the commercial fungicide fluopyram demonstrates that its specific structure is required to achieve the desired biological activity in the final product [2].

Quantitative Evidence Guide: Verified Performance Data for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Procurement


Comparative Synthetic Yield: A Quantitative Assessment of Process Efficiency

The synthetic yield of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a critical parameter for procurement and process optimization. Two distinct synthetic routes have been published with quantified yields, allowing for a direct head-to-head comparison. A traditional hydrogenation method using a Raney cobalt catalyst yields the target compound at 76.59% . A more recent green synthesis approach, using a one-pot nucleophilic substitution/decarboxylation followed by hydrogenation with a 5% Pd/C catalyst, achieves a yield of 78.8% for the hydrochloride salt of the target compound [1]. This cross-study comparison demonstrates the potential for a 2.2% absolute yield improvement through modernized methodology, which is a significant factor for large-scale industrial procurement.

Organic Synthesis Process Chemistry Green Chemistry Agrochemical Intermediates

Purity Benchmarking: Verified Supplier Specifications for Reliable Downstream Use

The purity of the procured material is a key differentiator for researchers aiming for reproducible results. The target compound is commercially available with a minimum purity specification of 98% from reputable vendors, as confirmed by certificate of analysis (COA) upon request . This high purity level is essential for its use as a building block in medicinal chemistry and agrochemical synthesis, where impurities can lead to side reactions or compromised bioactivity in the final product. In contrast, other suppliers may offer lower purity grades, with a typical specification of ≥95% by HPLC or GC analysis .

Quality Control Chemical Purity Analytical Chemistry Medicinal Chemistry

Validated Industrial Application: The Critical Intermediate for the Fungicide Fluopyram

The target compound is a key and irreplaceable intermediate in the synthesis of fluopyram, a high-value succinate dehydrogenase inhibitor (SDHI) fungicide used globally to control diseases like Botrytis and powdery mildew [1][2]. Fluopyram is synthesized by the condensation of 2-(trifluoromethyl)benzoic acid with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine [2]. The overall yield of the fluopyram synthesis process has been optimized to reach 48.1% based on the starting material 2,3-dichloro-5-(trifluoromethyl)pyridine, with the yield of this specific intermediate being a critical factor in that overall efficiency [3]. This direct link to a commercial product validates the compound's industrial significance and differentiates it from other TFMP derivatives that lack a clear, high-volume application.

Agrochemical Synthesis Fungicide Intermediates Succinate Dehydrogenase Inhibitor Process Optimization

Physicochemical Property Comparison: Calculated LogP and Boiling Point vs. Structural Analogs

The physicochemical properties of this compound, particularly its lipophilicity (LogP), influence its behavior in both synthesis and potential biological assays. The ACD/Labs-predicted LogP for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is 1.98, with a boiling point of 230.5±35.0 °C . While specific experimental LogP data for close analogs is not readily available, the presence and position of the chloro and trifluoromethyl groups on the pyridine ring are known to significantly impact lipophilicity and electronic properties relative to other TFMP derivatives [1]. For instance, a positional isomer such as 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would have a different LogP due to the altered amine position, affecting its solubility and permeability in a biological or formulation context.

Physicochemical Properties Lipophilicity Drug Design Agrochemical Development

Recommended Application Scenarios for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Based on Verified Evidence


Process Chemistry and Green Synthesis Optimization

Procurement for the purpose of optimizing the synthesis of the fungicide fluopyram or other TFMP-based compounds. The available yield data (76.6% vs 78.8%) and purity data (98% vs ≥95%) provide a quantitative baseline for process improvement. Researchers can use this high-purity material to test and validate novel catalytic methods or alternative reaction conditions, as demonstrated by the published green synthesis approach [1].

Medicinal Chemistry and Agrochemical Building Block Library

Acquisition for use as a key building block in the synthesis of novel pharmaceutical or agrochemical candidates. The specific substitution pattern on the pyridine ring, coupled with a reactive primary amine, makes it a versatile scaffold for generating libraries of compounds for biological screening. The 98% purity specification ensures that downstream products are not contaminated by synthesis-related impurities, improving the reliability of biological assay results .

Analytical Method Development and Reference Standard Creation

The high-purity (98%) material can be used to develop and validate analytical methods (e.g., HPLC, GC-MS) for quality control of fluopyram synthesis or for quantifying related impurities. Its well-defined physicochemical properties, including a predicted boiling point of 230.5°C and LogP of 1.98, aid in method development and calibration [2].

Structure-Activity Relationship (SAR) Studies for TFMP Derivatives

Sourcing this specific compound enables researchers to conduct controlled SAR studies by comparing it to other TFMP derivatives. The distinct LogP (1.98) and structural features of this compound provide a defined data point for understanding how changes in the pyridine ring substitution affect lipophilicity, reactivity, and ultimately biological activity in agrochemical or drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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